Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate

Catalog No.
S13647808
CAS No.
M.F
C12H10Br2O4S2
M. Wt
442.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dica...

Product Name

Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate

IUPAC Name

diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate

Molecular Formula

C12H10Br2O4S2

Molecular Weight

442.1 g/mol

InChI

InChI=1S/C12H10Br2O4S2/c1-3-17-11(15)5-7-8(20-9(5)13)6(10(14)19-7)12(16)18-4-2/h3-4H2,1-2H3

InChI Key

YYWQGDHGDXQMFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1SC(=C2C(=O)OCC)Br)Br

Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate is a complex organic compound characterized by its unique structural features and molecular formula C12H10Br2O4S2C_{12}H_{10}Br_{2}O_{4}S_{2}. With a molecular weight of 442.14 g/mol, this compound includes two bromine atoms and two carboxylate ester groups, contributing to its chemical reactivity and potential applications in various fields. The compound is notable for its thieno[3,2-b]thiophene core, which is known for its electronic properties and stability in organic synthesis.

Typical of halogenated compounds and esters. Key reaction types include:

  • Nucleophilic Substitution: The bromine atoms can be replaced with nucleophiles in reactions such as the Williamson ether synthesis.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester groups can hydrolyze to form the corresponding carboxylic acids.
  • Cross-Coupling Reactions: The bromine substituents can engage in palladium-catalyzed cross-coupling reactions, allowing for the formation of more complex organic structures.

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some derivatives of thieno[3,2-b]thiophene are under investigation for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain cytochrome P450 enzymes based on its structural characteristics .

Several synthetic pathways have been developed for the preparation of Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate:

  • Bromination of Thieno[3,2-b]thiophene Derivatives: Starting from thieno[3,2-b]thiophene, bromination can be achieved using bromine or N-bromosuccinimide in a suitable solvent.
  • Esterification: The dibrominated thieno compound can then undergo esterification with diethyl malonate or similar reagents to introduce the dicarboxylate groups.
  • Cyclization Reactions: Further cyclization may be required to stabilize the thieno structure and incorporate the dicarboxylate functionalities.

Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate has potential applications in:

  • Organic Electronics: Its electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
  • Material Science: The compound may serve as a precursor for conducting polymers and advanced materials due to its unique structure.
  • Pharmaceutical Chemistry: Investigations into its biological activity could lead to new drug candidates targeting microbial infections or cancer .

Interaction studies involving Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate focus on its behavior in biological systems and chemical environments. Key areas include:

  • Drug Metabolism: Understanding how this compound interacts with metabolic enzymes could elucidate its pharmacokinetic properties.
  • Binding Affinity Studies: Investigating its affinity for biological targets helps assess its potential therapeutic applications.
  • Toxicological Assessments: Evaluating its safety profile is crucial for any future pharmaceutical development.

Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate shares structural similarities with several other compounds. Notable comparisons include:

Compound NameCAS NumberKey Features
2,5-Dibromothieno[3,2-b]thiophene25121-87-3Lacks ester functionality; simpler structure
Thieno[3,2-b]thiophene-2-carbonitrile40985-58-8Contains a carbonitrile group; different reactivity
4-Bromo-2-thiophenecarboxaldehyde18791-75-8Aldehyde group instead of ester; varied applications
4-Bromothiophene-2-carbonitrile18791-99-6Similar reactivity; lacks dibromo substitution

The uniqueness of Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate lies in its dual bromination and dicarboxylate structure that enhances its reactivity and potential utility in advanced materials and pharmaceuticals .

XLogP3

5.2

Hydrogen Bond Acceptor Count

6

Exact Mass

441.83668 g/mol

Monoisotopic Mass

439.83873 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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